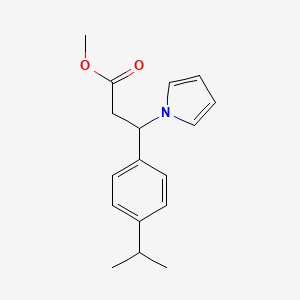

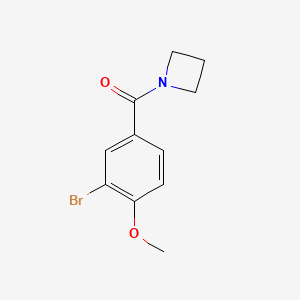

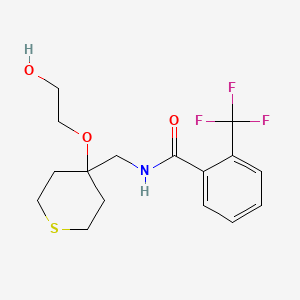

methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate, also known as IPPP, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a sweet, floral odor and a boiling point of approximately 260°C. IPPP is used in a variety of laboratory experiments, and has been studied extensively for its potential therapeutic applications.

科学的研究の応用

Chromatography Applications

In the study of chromatography, isotherm data, crucial for understanding interactions between compounds and stationary phases, have been extensively analyzed. For instance, the isotherm of 3-phenyl-1-propanol, a compound with structural similarities to methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate, was determined on different commercially available ODS C18 packing materials, highlighting the importance of these analyses in improving chromatographic separation processes (Guan & Guiochon, 1996).

Thermochemistry and Kinetics

Research into the thermochemistry and kinetics of esters, such as ethyl propanoate and methyl butanoate, offers insights into the initiation reactions, intermediate products, and decomposition reactions. These studies provide valuable information for understanding the behavior of similar compounds under various conditions, aiding in the development of more efficient biofuels and understanding their environmental impact (El‐Nahas et al., 2007).

Transition-Metal Complexes

The synthesis and application of ligands for transition-metal complexes have been explored, with specific focus on the creation of novel types of N-heterocyclic carbenes. These ligands, including cyclic (amino)[bis(ylide)]carbene, act as bidentate ligands via the carbene center and the exocyclic ylidic carbon, showcasing the potential for synthesizing diverse transition-metal complexes (Asay et al., 2008).

Polymerization Initiators

The development of yttrium complexes as initiators for ε-caprolactone polymerization has been studied, demonstrating the potential of using tridentate ligands for controlling the polymerization process. This research paves the way for synthesizing polymers with tailored properties for specific applications (Matsuo et al., 2001).

特性

IUPAC Name |

methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(2)14-6-8-15(9-7-14)16(12-17(19)20-3)18-10-4-5-11-18/h4-11,13,16H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYLUXYGBGGRPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401321025 |

Source

|

| Record name | methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477850-23-0 |

Source

|

| Record name | methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2754749.png)

![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2754751.png)

![N-cyclohexyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2754754.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2754758.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2754761.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B2754764.png)